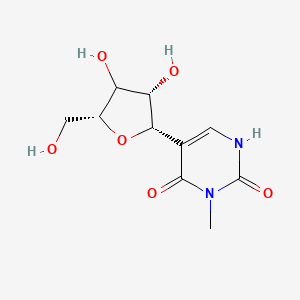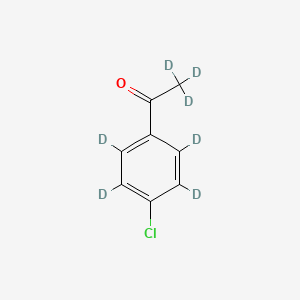
1-(4-Chlorophenyl)ethanone-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)ethanone-d7 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atomsThe deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)ethanone-d7 can be synthesized through several methods. One common method involves the reaction of 1-(4-Chlorophenyl)ethanone with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction typically occurs under reflux conditions, allowing the hydrogen atoms in the ethanone to be replaced by deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and efficient catalysts to ensure a high yield of the deuterium-labeled product. The reaction conditions are optimized to maximize the incorporation of deuterium atoms while minimizing side reactions .
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)ethanone-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chlorophenyl)ethanoic acid.
Reduction: It can be reduced to form 1-(4-Chlorophenyl)ethanol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: 1-(4-Chlorophenyl)ethanoic acid.
Reduction: 1-(4-Chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Chlorophenyl)ethanone-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new drugs and the study of drug interactions.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)ethanone-d7 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry. This allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific drug or biological system being studied .
類似化合物との比較
1-(4-Chlorophenyl)ethanone-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-(4-Chlorophenyl)ethanone: The non-deuterated version of the compound.
1-(4-Bromophenyl)ethanone: A similar compound with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)ethanone: A similar compound with a fluorine atom instead of chlorine.
The deuterium labeling in this compound provides unique advantages in scientific research, such as enhanced stability and the ability to track the compound using mass spectrometry .
特性
分子式 |
C8H7ClO |
|---|---|
分子量 |
161.63 g/mol |
IUPAC名 |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChIキー |
BUZYGTVTZYSBCU-AAYPNNLASA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])Cl)[2H] |
正規SMILES |
CC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


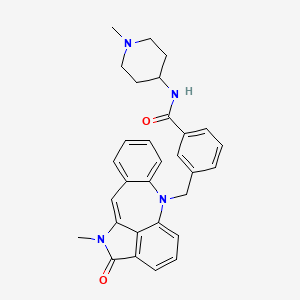
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)

![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)
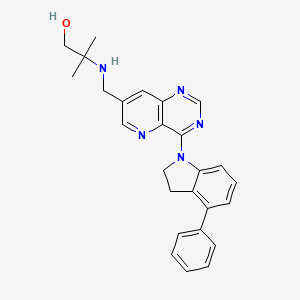

![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
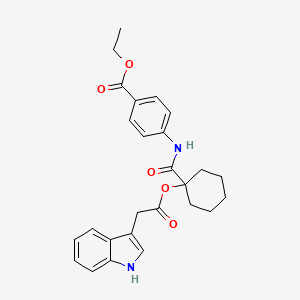
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
